![molecular formula C9H13ClN4O B1379888 [1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol CAS No. 1494756-17-0](/img/structure/B1379888.png)
[1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol
Overview
Description
[1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol: is a chemical compound with the molecular formula C₉H₁₃ClN₄O It is characterized by the presence of a pyrimidine ring substituted with an amino group and a chlorine atom, as well as a pyrrolidine ring attached to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2,4-dichloropyrimidine and an amine source.
Substitution Reactions:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate starting materials, such as 1,4-diaminobutane.
Attachment of the Methanol Group: The final step involves the attachment of the methanol group to the pyrrolidine ring, which can be achieved through a nucleophilic substitution reaction with methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties and reactivity.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom or the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a suitable catalyst or under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine or pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds:
Biology:
Biological Studies: The compound can be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine:
Pharmaceutical Research: Due to its unique structure, [1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol is of interest in pharmaceutical research for the development of new drugs or therapeutic agents.
Industry:
Material Science: The compound may find applications in material science, particularly in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The amino and chlorine substituents on the pyrimidine ring, as well as the pyrrolidine and methanol groups, contribute to its binding affinity and reactivity with target molecules. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.
Comparison with Similar Compounds
- [1-(2-Amino-4-chloropyrimidin-6-yl)pyrrolidin-2-yl]methanol
- [1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-2-yl]methanol
- [1-(2-Amino-6-chloropyrimidin-4-yl)morpholin-2-yl]methanol
Comparison:
- Structural Differences: The similar compounds listed above differ in the nature of the ring structure attached to the pyrimidine ring (pyrrolidine, piperidine, morpholine).
- Chemical Properties: These structural differences can lead to variations in chemical properties, such as solubility, reactivity, and stability.
- Biological Activity: The differences in structure may also result in variations in biological activity and potential applications, making each compound unique in its own right.
Properties
IUPAC Name |
[1-(2-amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4O/c10-7-4-8(13-9(11)12-7)14-3-1-2-6(14)5-15/h4,6,15H,1-3,5H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKRFJBGTJVVAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC(=NC(=N2)N)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1494756-17-0 | |
| Record name | [1-(2-amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


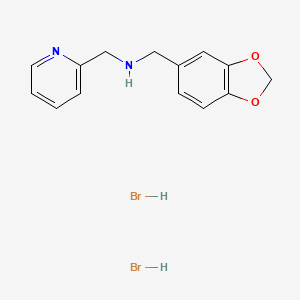

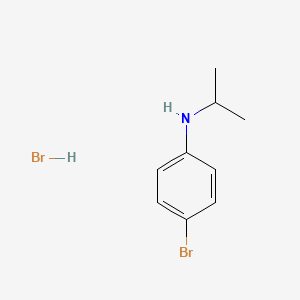
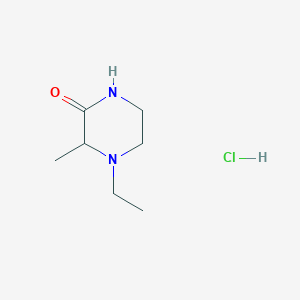
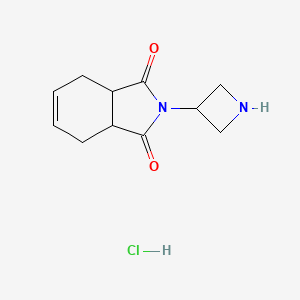
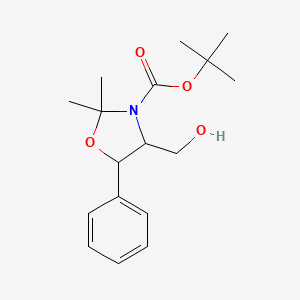
![[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1379818.png)
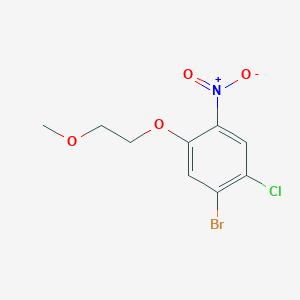
![(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B1379821.png)
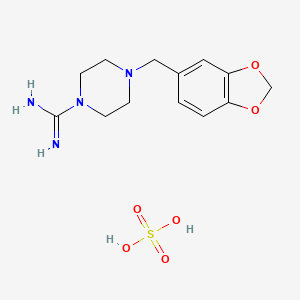
![3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol](/img/structure/B1379824.png)
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1379825.png)


